Ethyl 2-(propylsulfanyl)ethyl cyclohexylphosphonate
Description
Ethyl 2-(propylsulfanyl)ethyl cyclohexylphosphonate is an organophosphorus compound that features a cyclohexyl ring, an ethyl group, and a propylsulfanyl group
Properties
CAS No. |
61499-94-3 |
|---|---|
Molecular Formula |
C13H27O3PS |
Molecular Weight |
294.39 g/mol |
IUPAC Name |
[ethoxy(2-propylsulfanylethoxy)phosphoryl]cyclohexane |
InChI |
InChI=1S/C13H27O3PS/c1-3-11-18-12-10-16-17(14,15-4-2)13-8-6-5-7-9-13/h13H,3-12H2,1-2H3 |
InChI Key |
HNITWBXGJDYXOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCOP(=O)(C1CCCCC1)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(propylsulfanyl)ethyl cyclohexylphosphonate typically involves the reaction of cyclohexylphosphonic dichloride with ethyl 2-(propylsulfanyl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The general reaction scheme is as follows:
Cyclohexylphosphonic dichloride+Ethyl 2-(propylsulfanyl)ethanol→Ethyl 2-(propylsulfanyl)ethyl cyclohexylphosphonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(propylsulfanyl)ethyl cyclohexylphosphonate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phosphonate group can be reduced to a phosphine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phosphines
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
Ethyl 2-(propylsulfanyl)ethyl cyclohexylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other organophosphorus compounds.
Mechanism of Action
The mechanism of action of ethyl 2-(propylsulfanyl)ethyl cyclohexylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the phosphonate group can mimic phosphate groups in biological systems, allowing the compound to interfere with phosphate-dependent processes.
Comparison with Similar Compounds
Ethyl 2-(propylsulfanyl)ethyl cyclohexylphosphonate can be compared with other similar compounds, such as:
- Ethyl 2-(methylsulfanyl)ethyl cyclohexylphosphonate
- Ethyl 2-(ethylsulfanyl)ethyl cyclohexylphosphonate
- Ethyl 2-(butylsulfanyl)ethyl cyclohexylphosphonate
These compounds share similar structural features but differ in the length and nature of the sulfanyl group
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
